1-(4-Nitropyridin-3-yl)piperazine
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Overview
Description
1-(4-Nitropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-3-yl)piperazine can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-chloro-3-nitropyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve a more scalable approach. One method includes the use of 5-bromo-2-nitropyridine and piperazine as starting materials. The reaction is conducted in a mixed solvent of alcohol and water, with an acid catalyst to facilitate the nucleophilic substitution . The product is then purified through catalytic hydrogenation and refining decoloration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in acetonitrile under reflux conditions.
Major Products
Reduction: 1-(4-Aminopyridin-3-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitropyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including urease inhibitors.
Biological Studies: The compound and its derivatives are investigated for their biological activities, such as anti-tubercular properties.
Materials Science: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Nitropyridin-3-yl)piperazine depends on its application. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the breakdown of urea into ammonia and carbamate . This inhibition is crucial for controlling infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine: Similar structure but with the nitro group at a different position.
1-(6-Nitropyridin-3-yl)piperazine: Another isomer with the nitro group at the 6-position.
Uniqueness
1-(4-Nitropyridin-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group can significantly affect the compound’s ability to interact with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-(4-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)8-1-2-11-7-9(8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 |
InChI Key |
YOZHHWGUFZMXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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